
P-Tolyl benzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tolyl benzenesulfinate is an organic compound with the molecular formula C13H12O2S. It is a member of the sulfinates family, which are sulfur-containing compounds known for their versatility in organic synthesis. This compound is particularly notable for its role in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: P-Tolyl benzenesulfinate can be synthesized through the reaction of p-toluenesulfinic acid with benzene in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the sulfinic ester.
Industrial Production Methods: Industrial production of this compound often involves the use of sodium p-toluenesulfinate and benzene under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: P-Tolyl benzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form different sulfone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various sulfone derivatives .
Wissenschaftliche Forschungsanwendungen
P-Tolyl benzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of P-Tolyl benzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- P-Tolyl mesitylsulfonate
Comparison: P-Tolyl benzenesulfinate is unique due to its specific reactivity and the types of reactions it can undergo. Compared to sodium p-toluenesulfinate and sodium benzenesulfinate, it offers different reactivity profiles and can be used in a broader range of synthetic applications. P-Tolyl mesitylsulfonate, on the other hand, has different steric and electronic properties, making it suitable for different types of reactions .
Eigenschaften
CAS-Nummer |
60270-05-5 |
|---|---|
Molekularformel |
C13H12O2S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
(4-methylphenyl) benzenesulfinate |
InChI |
InChI=1S/C13H12O2S/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
YGXMNNJWDHRTFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OS(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


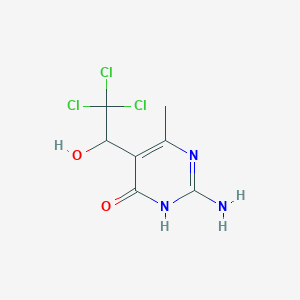

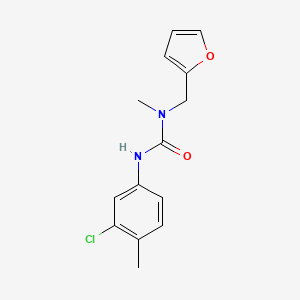
![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
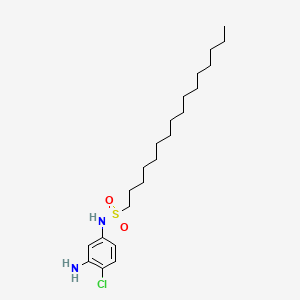
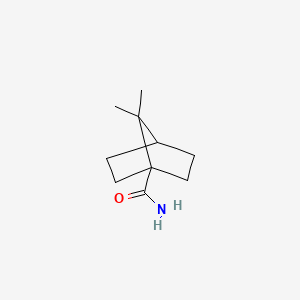


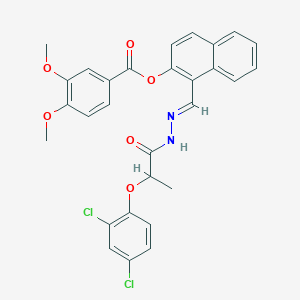
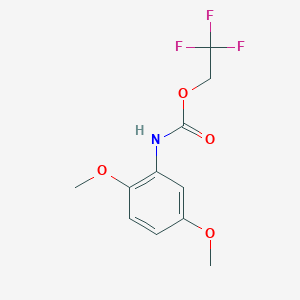
![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)
